molecular formula C14H14O B7906503 1-(Biphenyl-3-yl)ethanol

1-(Biphenyl-3-yl)ethanol

Cat. No.: B7906503
M. Wt: 198.26 g/mol
InChI Key: REAQEVBEEWTVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Biphenyl-3-yl)ethanol is an organic compound with the molecular formula C14H14O It consists of a biphenyl group attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Biphenyl-3-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(Biphenyl-3-yl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the hydrolysis of the reducing agent.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. This method uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the corresponding ketone to the alcohol.

Chemical Reactions Analysis

Types of Reactions: 1-(Biphenyl-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 1-(Biphenyl-3-yl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to 1-(Biphenyl-3-yl)ethane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 1-(Biphenyl-3-yl)ethyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 1-(Biphenyl-3-yl)ethanone.

    Reduction: 1-(Biphenyl-3-yl)ethane.

    Substitution: 1-(Biphenyl-3-yl)ethyl chloride.

Scientific Research Applications

1-(Biphenyl-3-yl)ethanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(Biphenyl-3-yl)ethanol exerts its effects involves its interaction with various molecular targets. The biphenyl moiety allows the compound to engage in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and receptor binding. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions.

Comparison with Similar Compounds

    1-(Biphenyl-4-yl)ethanol: Similar structure but with the biphenyl group attached at the 4-position.

    1-(Phenyl-3-yl)ethanol: Contains a single phenyl group instead of a biphenyl group.

    1-(Naphthyl-3-yl)ethanol: Contains a naphthyl group instead of a biphenyl group.

Uniqueness: 1-(Biphenyl-3-yl)ethanol is unique due to the specific positioning of the biphenyl group, which can influence its chemical reactivity and interaction with biological targets. This structural feature can lead to distinct properties and applications compared to its analogs.

Properties

IUPAC Name

1-(3-phenylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-11,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAQEVBEEWTVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 9.82 g (50 mmol) of 3-acetylbiphenyl in 80 ml of dry methanol and 80 ml of dry tetrahydrofuran was added 3.36 g (80 mmol) of sodium borohydride portionwise with ice-cooling, and the mixture was stirred for 1 hour. To the reaction solution was added 600 ml of an about 5% aqueous solution of ammonium chloride and the mixture was extracted with tert-butyl methyl ether. The organic layer was dried and concentrated to obtain 9.86 g (49.7 mmol) of 3-(1-hydroxyethyl)biphenyl as an oil.
Quantity
9.82 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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